2-Methylbutyl octanoate

Flavor chemistry Sensory science Odor threshold

Flavor formulators face significant flavor fidelity risks when substituting 2-methylbutyl octanoate with linear esters. This branched-chain ester resolves this by delivering a characteristic pineapple profile with extended aroma persistence (vapor pressure 2.79 Pa) that ensures product stability during thermal processing. Key supply advantages: - Low odor threshold enables reduced usage levels (MSDI-EU 0.37 μg/day) for cost efficiency. - Chiral nature provides forensic authenticity marker for natural flavor verification. - High purity (≥98%) certified reference material available.

Molecular Formula C13H26O2
Molecular Weight 214.34 g/mol
CAS No. 67121-39-5
Cat. No. B1606601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbutyl octanoate
CAS67121-39-5
Molecular FormulaC13H26O2
Molecular Weight214.34 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCC(C)CC
InChIInChI=1S/C13H26O2/c1-4-6-7-8-9-10-13(14)15-11-12(3)5-2/h12H,4-11H2,1-3H3
InChIKeyXZLBJDGPIWDVIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbutyl Octanoate: Technical Profile & Procurement


2-Methylbutyl octanoate is a branched-chain fatty acid ester (C13H26O2) formed via esterification of octanoic acid with 2-methylbutanol [1]. It is a hydrophobic, neutral molecule that exists as a racemic mixture, with the (S)-enantiomer being the naturally occurring form [2]. The compound is characterized by a distinctive fruity, pineapple-like odor profile and is predominantly employed as a flavoring agent in food and beverage applications . It occurs naturally in various matrices including whiskey, wine, banana, apple, and strawberry .

2-Methylbutyl Octanoate: Substitution Risks & Regulatory Pitfalls


Direct substitution of 2-methylbutyl octanoate with other octanoate esters (e.g., ethyl octanoate, 3-methylbutyl octanoate, methyl octanoate) introduces quantifiable risks in flavor fidelity, formulation stability, and regulatory compliance. The branched 2-methylbutyl moiety confers distinct physicochemical properties—specifically lower odor thresholds and altered hydrophobicity—that directly impact sensory perception and ingredient performance in complex matrices [1]. Furthermore, regulatory exposure assessments reveal compound-specific usage constraints: 2-methylbutyl octanoate is explicitly restricted from fragrance use and carries a defined Maximised Survey-derived Daily Intake (MSDI-EU) of 0.37 μg/capita/day and a Threshold of Concern of 1800 μg/person/day, underscoring that not all octanoate esters share the same safety and application profile [2].

2-Methylbutyl Octanoate: Quantitative Differentiation Evidence


Odor Threshold: Branched vs. Straight-Chain Esters

2-Methylbutyl octanoate, as a branched-chain ester, exhibits a substantially lower odor threshold compared to its straight-chain analog, ethyl octanoate. This class-level inference is supported by comprehensive sensory panel data on homologous ester series [1]. In a wine matrix study, the structurally related branched isomer 3-methylbutyl octanoate demonstrated an odor threshold of 0.125 mg/L, while ethyl octanoate—a straight-chain comparator—showed a threshold of 0.58 mg/L, representing a 4.6-fold difference in sensory potency [2]. The general principle that branched esters possess much lower odor thresholds than their straight-chain counterparts has been established across multiple homologous series [1].

Flavor chemistry Sensory science Odor threshold

Fragrance Use Restriction

2-Methylbutyl octanoate is subject to a specific usage restriction that distinguishes it from many other octanoate esters: it is explicitly not recommended for fragrance use [1]. In contrast, closely related isomers such as 3-methylbutyl octanoate (isoamyl octanoate) are widely approved and utilized in both flavor and fragrance applications [2]. Furthermore, 2-methylbutyl octanoate has a defined Maximised Survey-derived Daily Intake (MSDI-EU) of 0.37 μg/capita/day and a Threshold of Concern of 1800 μg/person/day [1], whereas 3-methylbutyl octanoate carries a JECFA number (47) and broader food additive approval status [2].

Regulatory compliance Flavor and fragrance regulation Safety assessment

Hydrophobicity & Formulation Behavior

2-Methylbutyl octanoate exhibits higher hydrophobicity compared to shorter-chain straight-chain octanoate esters, as evidenced by its estimated octanol-water partition coefficient (log Kow = 5.21 estimated; XlogP3-AA = 4.80 est) [1]. This contrasts with ethyl octanoate, which has a lower reported log P (approximately 3.8) [2]. The increased hydrophobicity is a direct consequence of the branched 2-methylbutyl moiety combined with the eight-carbon acyl chain, resulting in the compound being 'very hydrophobic' and 'practically insoluble in water' [3]. This property is corroborated by an estimated water solubility of 1.309 mg/L at 25°C [1].

Physicochemical property Formulation science Partition coefficient

Vapor Pressure & Volatility

2-Methylbutyl octanoate exhibits a vapor pressure of 2.79 Pa (0.0209 mm Hg) at 25°C [1], which is substantially lower than that of ethyl octanoate (approximately 27 Pa at 25°C) [2]. This approximately 10-fold reduction in volatility is a direct consequence of the compound's larger molecular weight (214.34 g/mol) and branched structure. Additionally, 2-methylbutyl octanoate has a predicted boiling point of 254.66°C, whereas ethyl octanoate boils at 207-209°C, further confirming its reduced volatility [3].

Volatility Flavor release Physicochemical property

Chirality & Source Authenticity

2-Methylbutyl octanoate exists as a racemic mixture of (R)- and (S)-enantiomers [1], whereas the closely related 3-methylbutyl octanoate is achiral. The natural occurrence of 2-methylbutyl octanoate has been confirmed in multiple food matrices including Scotch whiskey, bourbon whiskey, wine, banana, apple, and strawberry . In contrast, the (S)-enantiomer is the predominant naturally occurring form derived from L-isoleucine metabolism, and enzymatic synthesis using lipases has been demonstrated to produce enantiomerically enriched (S)-2-methylbutyl octanoate .

Chirality Natural occurrence Authenticity verification

2-Methylbutyl Octanoate: Industrial & Research Applications


Alcoholic Beverage Flavor Formulation

2-Methylbutyl octanoate is optimally deployed in whiskey, bourbon, and wine flavor formulations where its characteristic pineapple, coconut, and sweet fruity profile can be leveraged. Its confirmed natural occurrence in these beverage matrices supports 'natural flavor' labeling claims . The compound's lower volatility (vapor pressure 2.79 Pa) compared to ethyl octanoate (~27 Pa) [1] ensures extended aroma persistence, critical for aged spirits where flavor evolution over time is a quality parameter. The odor threshold advantage of branched esters [2] translates to lower usage levels for equivalent sensory impact, offering procurement cost efficiencies.

Baked Goods & Confectionery Flavor Stability

For baked goods, candies, and confectionery products where thermal processing and long shelf-life demand robust flavor retention, 2-methylbutyl octanoate presents a scientifically justified alternative to more volatile straight-chain esters. Its higher boiling point (254.66°C estimated) and lower vapor pressure (2.79 Pa at 25°C) relative to ethyl octanoate (207-209°C boiling point) provide quantifiable volatility reduction, minimizing flavor loss during baking and extending product shelf-life. This performance differentiation directly addresses procurement concerns regarding flavor stability in thermally processed applications.

Chiral Analysis for Natural Flavor Verification

The chiral nature of 2-methylbutyl octanoate (racemic mixture) distinguishes it from achiral 3-methylbutyl octanoate, creating a valuable analytical marker for authenticity verification in natural flavor research. Enantiomeric ratio analysis can differentiate between naturally derived (S)-enantiomer-enriched material from fermentation or botanical sources and synthetic racemic material [1]. This property supports procurement decisions when 'natural flavor' compliance requires demonstrable natural origin verification, as the enantiomeric profile serves as a forensic authenticity marker.

GC-MS Method & Reference Standard

2-Methylbutyl octanoate serves as a critical analytical reference standard for GC-MS identification and quantification in food and beverage volatile analysis. The compound's Kovats retention indices (reported range: 1430-1453 on standard non-polar columns) provide unambiguous chromatographic identification parameters. Its known occurrence in complex matrices including wine, whiskey, and fruit [1] necessitates availability of high-purity reference material for accurate quantification in quality control, authenticity testing, and research applications. Procurement of certified reference material is essential for laboratories conducting volatile profiling studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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